3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde
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Overview
Description
3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde typically involves multiple steps starting from 2-bromo-6-fluorotoluene. The process includes bromination, hydrolysis, oxidation, and Sommlet reactions . For instance, using HBr/H2O2 as a brominating agent, 2-bromo-6-fluorobenzyl bromide can be obtained with a yield of 90.3%. Subsequent steps involve the use of ethanol as a solvent to produce 2-bromo-6-fluorophenyl methanol with a yield of 92.8%, and oxidation with KMnO4 to yield 2-bromo-6-fluorobenzoic acid at 58.2%. Finally, the Sommlet reaction under specific conditions yields this compound with a yield of 79% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2-Bromo-6-fluorophenyl)-4-fluorobenzoic acid.
Reduction: 3-(2-Bromo-6-fluorophenyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure and potential for functionalization.
Medicine: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-Bromo-6-fluorophenyl)-4-fluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, along with the presence of an aldehyde functional group
Properties
Molecular Formula |
C13H7BrF2O |
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Molecular Weight |
297.09 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-2-1-3-12(16)13(10)9-6-8(7-17)4-5-11(9)15/h1-7H |
InChI Key |
BFFKOCOUFVJOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)C=O)F)F |
Origin of Product |
United States |
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